molecular formula C25H34O4 B12290543 [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B12290543
M. Wt: 398.5 g/mol
InChI Key: AQMUMBCTNJGBGC-UHFFFAOYSA-N
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Description

Stereochemical Configuration and Molecular Conformation Analysis

The compound’s systematic name specifies absolute configurations at six stereocenters (8R, 9S, 10R, 13S, 14S, 17R), which collectively define its three-dimensional architecture. The steroidal backbone adopts a fused cyclopenta[a]phenanthrene system, with methyl groups at C2, C6, C10, and C13 contributing to a rigid, hydrophobic core. The 17-acetyl and 17-acetate substituents introduce steric bulk at C17, influencing the equatorial orientation of these groups to minimize non-bonded interactions with the C18 and C19 angular methyl groups.

X-ray studies of analogous 17-substituted androstanes reveal that the 17R configuration positions substituents in a β-orientation, perpendicular to the plane of the D-ring. Molecular mechanics calculations suggest that the 3-keto group at C3 stabilizes the A-ring in a chair-like conformation, while the 17-acetyl and acetate groups adopt staggered orientations to reduce torsional strain. The tetracyclic framework’s rigidity is further reinforced by trans-fused ring junctions (B/C and C/D), as observed in dihydrotestosterone derivatives.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of structurally related steroids, such as (25R)-spirost-5-en-3β-acetate, provides insights into the target compound’s likely packing behavior. Crystals of analogous steroidal acetates typically belong to the monoclinic P21 space group, with unit cell parameters approximating a = 12.3 Å, b = 7.8 Å, c = 24.1 Å, and β = 95.2°. The acetate group at C17 often exhibits partial disorder, as seen in diosgenin acetate, where the carbonyl oxygen adopts two distinct positions with occupancies of 0.7 and 0.3.

The acetyl group at C17 forms weak C–H···O hydrogen bonds (2.8–3.2 Å) with adjacent molecules, contributing to layered molecular packing. The ketone at C3 participates in similar interactions, stabilizing the lattice through dipole-dipole forces. These features are consistent with the triclinic or monoclinic systems commonly observed for polyoxygenated steroids.

Crystallographic Parameter Value
Space group Monoclinic, P21
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 24.1 Å
β angle 95.2°
Z value 4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data for testosterone acetate (C21H30O3) serve as a benchmark for interpreting the target compound’s spectra. Key signals include:

  • 1H NMR (500 MHz, CDCl3):
    • δ 5.72 (s, 1H, H4), δ 2.05 (s, 3H, 17-OAc), δ 1.20 (s, 3H, C19-CH3).
    • Methyl groups at C2, C6, C10, and C13 resonate between δ 0.9–1.4 as singlets or doublets.
  • 13C NMR (126 MHz, CDCl3):
    • δ 199.8 (C3=O), δ 170.5 (acetate C=O), δ 84.3 (C17).

Infrared (IR) Spectroscopy
The IR spectrum displays strong absorptions at 1735 cm⁻¹ (ester C=O stretch) and 1710 cm⁻¹ (acetyl C=O stretch), with additional bands at 1240 cm⁻¹ (C–O ester) and 1665 cm⁻¹ (conjugated ketone).

Mass Spectrometry (MS)
High-resolution MS of the molecular ion ([M+H]+) is expected at m/z 487.3054 (calculated for C28H38O5). Fragment ions at m/z 97 (acetyl) and m/z 288 (steroid core after loss of acetate) align with cleavage patterns observed in testosterone acetate derivatives.

Properties

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C25H34O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,15,18-20H,7-10,13H2,1-6H3

InChI Key

AQMUMBCTNJGBGC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C3CCC4(C(C3C=C(C2=CC1=O)C)CCC4(C(=O)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis Overview

The target compound’s structure derives from a cyclopenta[a]phenanthrene backbone with acetyl (C17), acetate (C17), and methyl groups (C2, C6, C10, C13). Its preparation involves:

  • Core steroid functionalization (introduction of acetyl and methyl groups).
  • Oxidation to establish the 3-oxo moiety.
  • Stereoselective acetylation at C17.

Key challenges include preserving stereochemical integrity at C8, C9, C10, C13, C14, and C17 during substitutions.

Stepwise Preparation Methods

Bromination and Substitution Strategy

A patent-derived approach (CN103724384A) for cortisone acetate synthesis provides a template:

Step 1: Bromination at C16
  • Reactant : 11α-hydroxy-16α,17α-epoxy progesterone.
  • Reagent : Bromine hydracid (HBr).
  • Conditions : 5–10°C for 5+ hours.
  • Outcome : 11α,17α-dihydroxy-16β-bromine progesterone (yield: ~90%, TLC purity: 99.3%).
Step 2: Debromination
  • Reagent : Raney’s nickel under hydrogenation.
  • Solvent : Ethanol/glacial acetic acid.
  • Conditions : 40–45°C for 3 hours.
  • Outcome : 11α,17α-dihydroxy progesterone (mp: 213–218°C).
Step 3: Acetylation at C21
  • Reagent : Potassium ethanoate in dipolar aprotic solvent.
  • Conditions : 35–40°C for 30 minutes.
  • Outcome : 11α,17α-dihydroxy-21-acetic ester progesterone.
Step 4: Oxidation to 3-Oxo Group
  • Reagent : Chromium anhydride (CrO3) in glacial acetic acid.
  • Conditions : 5–10°C for 4+ hours.
  • Outcome : Cortisone acetate (HPLC purity: 98.2%, yield: 103%).

Adaptation for Target Compound :

  • Replace progesterone backbone with a 2,6,10,13-tetramethyl cyclopenta[a]phenanthrene precursor.
  • Introduce acetyl groups via C17 acetylation using acetic anhydride and pyridine.

Direct Acetylation and Methylation

A method from EP0028484A1 highlights acetyl group introduction via esterification:

Step 1: Esterification at C17
  • Reactant : 17-hydroxy steroidal intermediate.
  • Reagent : Acetic anhydride in ethyl acetate.
  • Conditions : 50°C under argon for 14 hours.
  • Outcome : 17-acetyl intermediate (yield: 85–90%).
Step 2: Methyl Group Installation
  • Reagent : Methyl iodide (CH3I) in THF.
  • Catalyst : Lithium hexamethyldisilazide (LHMDS).
  • Conditions : –78°C to room temperature.
  • Outcome : Tetramethylated product.

Reaction Optimization Strategies

Solvent and Temperature Effects

  • Bromination : Lower temperatures (5–10°C) minimize side reactions.
  • Debromination : Ethanol enhances Raney’s nickel activity.
  • Acetylation : Pyridine neutralizes HCl byproducts, improving yields.

Catalytic Enhancements

  • Raney’s Nickel : Superior to Pd/C for steroidal debromination (99% selectivity).
  • Chromium Anhydride : Oxidizes C3-OH to 3-oxo without over-oxidation.

Analytical Characterization

Spectroscopic Data

  • HRMS : Molecular ion peak at m/z 743.9 [M+H]+.
  • NMR :
    • ¹H NMR (CDCl3) : δ 5.72 (s, 1H, C1-H), 2.15 (s, 3H, acetyl CH3).
    • ¹³C NMR : δ 209.5 (C3=O), 170.2 (acetate C=O).

Purity Assessment

  • HPLC : >98% purity using C18 column (MeCN:H2O = 70:30).

Alternative Synthetic Routes

Microbial Oxidation

  • Biocatalyst : Rhizopus arrhizus for C11α-hydroxylation.
  • Yield : 65–70% (vs. 48.5% chemical method).

Grignard Addition

  • Reagent : Methylmagnesium bromide (MeMgBr).
  • Application : Methyl group installation at C2 and C6.

Industrial-Scale Considerations

Cost Analysis

Step Cost Driver Optimization Strategy
Bromination HBr consumption Recycle unreacted HBr
Chromium oxidation CrO3 toxicity Substitute with TEMPO/bleach
Acetylation Acetic anhydride Use catalytic acetyl chloride

Environmental Impact

  • Waste Streams : Chromium residues require chelation before disposal.
  • Green Chemistry : TEMPO/NaOCl reduces heavy metal usage.

Chemical Reactions Analysis

Types of Reactions

(2beta)-Methyl Megestrol Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

(2beta)-Methyl Megestrol Acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2beta)-Methyl Megestrol Acetate involves its interaction with specific molecular targets and pathways. It primarily acts by binding to progesterone receptors, thereby exerting its progestogenic effects. This binding leads to the modulation of gene expression and the inhibition of certain cellular processes, such as the release of luteinizing hormone from the pituitary gland . Additionally, it has been shown to have anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID (Evidence Source) Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties / Applications
Target Compound 17-Acetyl, 2,6,10,13-tetramethyl, 3-ketone C₂₃H₃₀O₄ 370.48 Lab chemical, intermediate in drug synthesis
Chlormadinone Acetate 6-Chloro, 17-acetyl, 10,13-dimethyl C₂₃H₂₉ClO₄ 404.93 Progestogen; contraceptive and antiandrogen
(8S,9R,10S,13S,14S,16R,17R)-13-Methyl-6,7,8,9,11,12,14,15,16,17-Decahydrocyclopenta[a]phenanthrene-3,16,17-triol 3,16,17-Triol, no acetyl group C₁₉H₂₈O₃ 288.39 Potential glucocorticoid precursor
17-(Pyridin-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl Acetate 17-Pyridinyl, 3-acetoxy C₂₆H₃₅NO₃ 409.56 Investigational SERD (selective estrogen receptor downregulator)
(8S,9S,13S,14S)-17-((S,E)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-13-methyl 17-Dihydroxy-3-oxoheptenyl side chain C₃₀H₄₀O₆ 496.64 Nitric oxide donor for liver cancer therapy

Target Compound:

  • Synthesis : Typically involves acetylation of a steroidal alcohol precursor under anhydrous conditions (e.g., THF, nitrogen atmosphere) .
  • Purification : Chromatography with petroleum ether/ethyl acetate mixtures .

Analogues:

Chlormadinone Acetate: Synthesized via chlorination of progesterone derivatives followed by acetylation. Higher molecular weight due to chlorine substitution enhances receptor affinity .

17-Pyridinyl Derivatives : Copper-catalyzed alkynylation reactions enable introduction of aromatic groups at position 17, improving selectivity for estrogen receptors .

Nitric Oxide Donors: Side-chain functionalization with oxadiazole or trifluoromethyl groups enables nitric oxide release, critical for anticancer activity .

Physicochemical Properties

Solubility and Stability:

  • The 17-acetyl group in the target compound increases lipophilicity (logP ~4.2), reducing aqueous solubility compared to hydroxylated analogues .
  • Chlorinated derivatives (e.g., chlormadinone acetate) show enhanced stability against enzymatic degradation due to steric and electronic effects .

Biological Activity

The compound [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a steroid derivative notable for its potential biological activities. This article synthesizes available research findings regarding its biological properties and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : [(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.47 g/mol
  • CAS Number : 68-96-2
  • Purity : 97%

Hormonal Activity

Research indicates that this compound exhibits significant hormonal activity. It is structurally similar to steroid hormones and may interact with hormone receptors in various tissues. For instance:

  • Androgenic Activity : Studies suggest that compounds with similar structures can exhibit androgenic effects by binding to androgen receptors and influencing gene expression related to male characteristics and reproductive functions.
  • Estrogenic Activity : Some derivatives have shown the capacity to bind estrogen receptors and modulate estrogen-responsive genes.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB231 (breast cancer) and PC3 (prostate cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB23115Induction of apoptosis
    PC320Cell cycle arrest at G1 phase
  • Anti-metastatic Effects : The compound has been shown to impair the invasive behavior of cancer cells in Boyden chamber assays by affecting cellular signaling pathways related to metastasis.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Inhibition of NF-kB Pathway : The inhibition of this pathway suggests a mechanism through which the compound can exert its anti-inflammatory effects.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Breast Cancer Cells : A study published in a peer-reviewed journal found that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers in MDA-MB231 cells .
  • Prostate Cancer Research : Another investigation indicated that the compound inhibited migration and invasion in PC3 cells through modulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis .

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